N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine-1-phosphate Dicyanoethyl Ester
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Overview
Description
N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine-1-phosphate Dicyanoethyl Ester is a complex organic compound with significant applications in biochemical and pharmaceutical research. This compound is characterized by its unique structure, which includes a sphingosine backbone modified with tert-butyloxycarbonyl and dicyanoethyl ester groups. It is primarily used in the study of sphingolipid metabolism and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine-1-phosphate Dicyanoethyl Ester typically involves multiple steps:
Protection of the amino group: The amino group of sphingosine is protected using tert-butyloxycarbonyl (Boc) to prevent unwanted reactions.
Phosphorylation: The hydroxyl groups on the sphingosine backbone are phosphorylated using appropriate phosphorylating agents.
Esterification: The phosphorylated intermediate is then esterified with dicyanoethyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of protected sphingosine and phosphorylating agents are prepared.
Optimization of reaction conditions: Reaction conditions such as temperature, pH, and solvent are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like chromatography to ensure high purity suitable for research applications.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine-1-phosphate Dicyanoethyl Ester undergoes several types of chemical reactions:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The dicyanoethyl ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products
Hydrolysis: Produces sphingosine-1-phosphate and dicyanoethanol.
Oxidation: Yields oxidized derivatives of the original compound.
Substitution: Results in modified sphingosine derivatives with new functional groups.
Scientific Research Applications
N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine-1-phosphate Dicyanoethyl Ester has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex sphingolipids and their analogs.
Biology: Helps in studying sphingolipid metabolism and signaling pathways in cells.
Medicine: Investigated for its potential role in modulating immune responses and as a therapeutic agent in diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The compound exerts its effects primarily through its interaction with sphingosine-1-phosphate receptors. These receptors are involved in various cellular processes, including cell growth, survival, and migration. The binding of N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine-1-phosphate Dicyanoethyl Ester to these receptors activates downstream signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Sphingosine-1-phosphate: A naturally occurring sphingolipid involved in cell signaling.
N-tert-Butyloxycarbonyl-D-erythro-sphingosine: A related compound with a similar backbone but lacking the dicyanoethyl ester groups.
Dihydro-sphingosine-1-phosphate: Another sphingolipid derivative with different functional groups.
Uniqueness
N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine-1-phosphate Dicyanoethyl Ester is unique due to its combination of protective groups and ester functionalities, which confer specific chemical properties and biological activities not found in other similar compounds. This uniqueness makes it a valuable tool in biochemical research and potential therapeutic applications.
Properties
IUPAC Name |
tert-butyl N-[(2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H54N3O7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27(33)26(32-28(34)39-29(2,3)4)25-38-40(35,36-23-18-21-30)37-24-19-22-31/h26-27,33H,5-20,23-25H2,1-4H3,(H,32,34)/t26-,27+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSQCFDMQYMFAF-RRPNLBNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(COP(=O)(OCCC#N)OCCC#N)NC(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(OCCC#N)OCCC#N)NC(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H54N3O7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747200 |
Source
|
Record name | tert-Butyl [(2S,3R)-1-{[bis(2-cyanoethoxy)phosphoryl]oxy}-3-hydroxyoctadecan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169528-22-7 |
Source
|
Record name | tert-Butyl [(2S,3R)-1-{[bis(2-cyanoethoxy)phosphoryl]oxy}-3-hydroxyoctadecan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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